molecular formula C16H15N5OS B6587670 2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide CAS No. 1226447-12-6

2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide

Cat. No. B6587670
CAS RN: 1226447-12-6
M. Wt: 325.4 g/mol
InChI Key: DKOGUIPSHTZMNE-UHFFFAOYSA-N
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Description

2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide is a small molecule that has been extensively studied in the scientific community due to its wide range of applications. This molecule has been found to have various biological and physiological effects, and has been studied for its potential to be used in a variety of laboratory experiments.

Scientific Research Applications

2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide has been studied for its potential applications in a variety of scientific research areas. For example, it has been studied for its potential as an antimicrobial agent, as well as for its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential to be used in the treatment of neurological disorders, and for its potential to be used in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide is not fully understood, but it is believed to interact with certain proteins in the body in order to produce its various effects. Specifically, it has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to interact with other proteins that are involved in the regulation of cell growth, which may explain its potential as an antimicrobial agent and cancer inhibitor.
Biochemical and Physiological Effects
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain types of cancer cells, and has been found to have antimicrobial effects. It has also been found to have anti-inflammatory and antioxidant effects, and to have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize. This makes it a cost-effective option for researchers. Additionally, it has been found to have a variety of effects in laboratory studies, which makes it an attractive option for a wide range of experiments. However, there are some limitations to using this molecule in laboratory experiments. For example, it has been found to have a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

Future research on 2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide could focus on its potential applications in the treatment of other diseases and disorders. Additionally, further research could be done to better understand its mechanism of action, as well as to improve its synthesis method for greater cost-effectiveness. Additionally, further research could be done to explore its potential as an antimicrobial agent, as well as to explore its potential for use in other laboratory experiments.

Synthesis Methods

2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide can be synthesized using a variety of methods. One of the most common methods is through a condensation reaction between 4-methylpyridine and 1,3-thiazol-4-yl acetamide. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and yields the desired molecule. Other methods of synthesis include the use of anhydrous ammonia and a Grignard reaction.

properties

IUPAC Name

2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-4-6-18-14(7-11)21-16-20-13(10-23-16)8-15(22)19-12-3-2-5-17-9-12/h2-7,9-10H,8H2,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOGUIPSHTZMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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